molecular formula C10H10O3 B8283890 1-Methyl-2-oxo-2-phenylethyl formate

1-Methyl-2-oxo-2-phenylethyl formate

Cat. No. B8283890
M. Wt: 178.18 g/mol
InChI Key: KIGVHWJHSNPNJZ-UHFFFAOYSA-N
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Patent
US08658639B2

Procedure details

To a solution of 2-bromo-1-phenylpropan-1-one (25 g) in acetonitrile (250 ml) was added formic acid (7.7 ml), and thereto was added dropwise triethylamine (25 ml) under ice-cooling. Then, the mixture was stirred at room temperature for 5 hours. After the reaction was completed, water was added to the reaction solution, and the mixture was extracted with ethyl acetate. The ethyl acetate solution was washed with water and aqueous sodium chloride solution, dried over magnesium sulfate, and filtered and concentrated to give the title compound (19 g). The obtained crude product was used in the next reaction without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
7.7 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH3:11])[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].[CH:12]([OH:14])=[O:13].C(N(CC)CC)C.O>C(#N)C>[CH:12]([O:14][CH:2]([CH3:11])[C:3](=[O:4])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:13]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC(C(=O)C1=CC=CC=C1)C
Name
Quantity
7.7 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then, the mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate solution was washed with water and aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(=O)OC(C(C1=CC=CC=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 19 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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